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Introduction
In situ hybridization (ISH) is a powerful technique that allows for the precise localization of

specific nucleic acid sequences within the cellular context of tissues and individual cells. This

method is indispensable for understanding gene expression patterns, identifying chromosomal

abnormalities, and diagnosing diseases at the molecular level. The choice of fluorescent label

for the nucleic acid probe is critical for the sensitivity and specificity of the assay. Cy3.5, a

member of the cyanine dye family, offers a robust fluorescent signal in the orange-red

spectrum, making it an excellent choice for ISH applications. These application notes provide

detailed protocols and supporting data for the successful implementation of ISH using Cy3.5
labeled probes.

Quantitative Data on Fluorophore Properties
The selection of a fluorophore is a critical step in the design of an ISH experiment. The

following table summarizes the key spectral properties of Cy3.5 in comparison to other

commonly used cyanine dyes. This data is essential for selecting appropriate microscope filters

and for designing multiplexing experiments.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b13390210?utm_src=pdf-interest
https://www.benchchem.com/product/b13390210?utm_src=pdf-body
https://www.benchchem.com/product/b13390210?utm_src=pdf-body
https://www.benchchem.com/product/b13390210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13390210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorophor
e

Excitation
Max (nm)

Emission
Max (nm)

Molar
Extinction
Coefficient
(ε)
(cm⁻¹M⁻¹)

Quantum
Yield (Φ)

Key
Characteris
tics

Cy3 ~550 ~570 ~150,000 ~0.15

Bright and

photostable,

widely used

for single-

color and

multiplex ISH.

[1][2]

Cy3.5 ~579-581 ~591-596 ~150,000 High

Bright

orange-red

fluorescence

with high

photostability,

spectrally

similar to

Alexa Fluor

568.[3][4][5]

Cy5 ~649 ~670 ~250,000 ~0.20

Bright far-red

fluorescence,

but can be

more

susceptible to

quenching

than Cy3.[6]

[7]

Cy7 ~743 ~767 ~250,000 ~0.28 Near-infrared

fluorescence,

useful for

deep tissue

imaging, but

can exhibit
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fluorescence

loss similar to

Cy5.[6][7]

Note: Molar extinction coefficient and quantum yield can vary depending on the conjugation

and local environment.

Experimental Protocols
This section provides a detailed methodology for performing in situ hybridization with Cy3.5
labeled oligonucleotide probes on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Probe Labeling with Cy3.5
This protocol describes the chemical conjugation of an amine-modified oligonucleotide probe

with a Cy3.5 NHS ester.

Materials:

Amine-modified oligonucleotide probe

Cy3.5 NHS ester

0.1 M Sodium Bicarbonate buffer (pH 8.5)

Nuclease-free water

Ethanol (100% and 70%)

3 M Sodium Acetate

Purification column (e.g., desalting column)

Procedure:

Resuspend the amine-modified oligonucleotide probe in 0.1 M Sodium Bicarbonate buffer to

a final concentration of 1 mg/mL.
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Dissolve the Cy3.5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before

use.

In a microcentrifuge tube, combine the oligonucleotide solution with the Cy3.5 NHS ester

solution. The molar ratio of dye to oligo should be optimized, but a 10:1 to 20:1 ratio is a

good starting point.

Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at

4°C.

Purify the Cy3.5 labeled probe from unconjugated dye using a desalting column or ethanol

precipitation.

For ethanol precipitation: Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of

cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high

speed for 30 minutes at 4°C. Carefully decant the supernatant and wash the pellet with

70% ethanol. Air dry the pellet and resuspend in nuclease-free water.

Measure the concentration and labeling efficiency of the purified probe using a

spectrophotometer.

II. In Situ Hybridization on FFPE Tissue Sections
Materials:

FFPE tissue sections on positively charged slides

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Proteinase K

1x PBS

Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
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Cy3.5 labeled probe

Wash buffers (e.g., 2x SSC, 0.4x SSC)

DAPI counterstain

Antifade mounting medium

Coverslips

Humidified chamber

Procedure:

A. Deparaffinization and Rehydration:

Immerse slides in xylene for 10 minutes. Repeat with fresh xylene.

Immerse slides in 100% ethanol for 5 minutes. Repeat with fresh ethanol.

Rehydrate slides by sequential 5-minute incubations in 95% ethanol, 70% ethanol, and

deionized water.

B. Pretreatment:

Incubate slides in Proteinase K solution (concentration and time need to be optimized for the

specific tissue type) at 37°C.

Wash slides in 1x PBS for 5 minutes.

Dehydrate slides through a series of 5-minute incubations in 70%, 95%, and 100% ethanol.

Air dry completely.

C. Hybridization:

Dilute the Cy3.5 labeled probe in hybridization buffer to the desired concentration (typically

1-10 ng/µL).
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Denature the probe solution by heating at 75-80°C for 5-10 minutes, then immediately place

on ice.

Apply the denatured probe solution to the tissue section and cover with a coverslip, avoiding

air bubbles.

Seal the coverslip with rubber cement.

Denature the tissue and probe together by placing the slides on a hot plate at 75-80°C for 5-

10 minutes.

Incubate the slides in a humidified chamber at 37°C overnight.

D. Post-Hybridization Washes:

Carefully remove the rubber cement and coverslip.

Wash the slides in 2x SSC at room temperature for 5 minutes to remove excess probe.

Perform a high-stringency wash in 0.4x SSC at 72°C for 2 minutes.[8][9] This step is critical

for removing non-specifically bound probes.

Wash slides in 2x SSC with 0.05% Tween-20 at room temperature for 30 seconds.[8]

Rinse briefly in deionized water.

E. Counterstaining and Mounting:

Apply DAPI solution to the tissue section and incubate in the dark for 5-10 minutes.

Rinse briefly in deionized water.

Dehydrate the slides through a series of 2-minute incubations in 70%, 95%, and 100%

ethanol. Air dry completely.

Apply a drop of antifade mounting medium and cover with a coverslip.

Store slides in the dark at 4°C until imaging.
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Visualization and Data Interpretation
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for

Cy3.5 (Excitation: ~579 nm, Emission: ~591 nm) and DAPI (Excitation: ~358 nm, Emission:

~461 nm). The Cy3.5 signal will appear as orange-red fluorescent dots or areas, indicating the

location of the target nucleic acid sequence. The DAPI counterstain will label the cell nuclei in

blue, providing anatomical context.

Application Example: Detection of EML4-ALK Gene
Fusion in Non-Small Cell Lung Cancer
Gene fusions are common drivers of cancer development. In a subset of non-small cell lung

cancer (NSCLC), an inversion on chromosome 2 leads to the fusion of the EML4 gene with the

ALK (Anaplastic Lymphoma Kinase) gene.[10] This results in the expression of a constitutively

active ALK fusion protein, which drives tumor growth. Fluorescence in situ hybridization is a

gold-standard method for detecting this gene rearrangement for diagnostic and therapeutic

purposes.[10]

A dual-color, break-apart FISH assay can be designed to detect the EML4-ALK fusion. In this

assay, two different fluorescently labeled probes are used. One probe, labeled with a green

fluorophore (e.g., FITC), binds to the 5' region of the ALK gene, while a second probe, which

could be labeled with Cy3.5 (orange-red), binds to the 3' region of the ALK gene.

Normal Cells: In cells without the translocation, the two probes will be in close proximity,

resulting in overlapping or adjacent green and orange-red signals (often appearing as a

yellow or fusion signal).

Cancer Cells with EML4-ALK Fusion: In cells with the EML4-ALK rearrangement, the 3'

portion of the ALK gene is separated from the 5' portion. This will result in the separation of

the green and orange-red signals. The presence of isolated green and orange-red signals is

indicative of the gene fusion.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b13390210?utm_src=pdf-body
https://www.benchchem.com/product/b13390210?utm_src=pdf-body
https://blog.biosearchtech.com/fish-ing-for-fusions-a-unique-approach-to-fusion-gene-mrna-pre-mrna-detection-in-cancer
https://blog.biosearchtech.com/fish-ing-for-fusions-a-unique-approach-to-fusion-gene-mrna-pre-mrna-detection-in-cancer
https://www.benchchem.com/product/b13390210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13390210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal Chromosome 2

FISH Probes

Chromosome 2 with EML4-ALK Fusion

FISH Probes

EML4 ALK 5'
ALK 3'

Green Probe Cy3.5 Probe

Fusion Signal (Yellow)

EML4 ALK 3'

Cy3.5 ProbeALK 5' Green Probe

Separate Green Signal

Separate Red Signal

Click to download full resolution via product page

Caption: EML4-ALK gene fusion detection by FISH.

Workflow for In Situ Hybridization with Cy3.5
Labeled Probes
The following diagram outlines the major steps in the in situ hybridization workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b13390210?utm_src=pdf-body-img
https://www.benchchem.com/product/b13390210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13390210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: FFPE Tissue Section

Deparaffinization & Rehydration

Pretreatment (e.g., Proteinase K)

Hybridization with Cy3.5 Probe

Post-Hybridization Washes

Counterstaining (e.g., DAPI)

Mounting

Fluorescence Microscopy

Image Analysis & Interpretation

Click to download full resolution via product page

Caption: In Situ Hybridization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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